molecular formula C8H16O2 B1274113 5,5-Dimethylhexanoic acid CAS No. 24499-80-7

5,5-Dimethylhexanoic acid

Cat. No. B1274113
CAS RN: 24499-80-7
M. Wt: 144.21 g/mol
InChI Key: VBHRLSQLJDHSCO-UHFFFAOYSA-N
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Description

5,5-Dimethylhexanoic acid is a chemical compound that is not directly discussed in the provided papers. However, the papers do mention related compounds and synthetic methods that could potentially be applied to the synthesis of 5,5-dimethylhexanoic acid or its analogs. For instance, the synthesis of 5,6-dimethylxanthenone-4-acetic acid (ASA404, DMXAA) involves dibromination and regioselective coupling steps that might be relevant for modifying the hexanoic acid backbone . Similarly, the synthesis of diastereomers of 2-amino-3-hydroxy-4,5-dimethylhexanoic acid includes the formation of a γ-branched carbon skeleton, which could be related to the structure of 5,5-dimethylhexanoic acid .

Synthesis Analysis

The synthesis of compounds related to 5,5-dimethylhexanoic acid involves several key steps. For example, the synthesis of 5,6-dimethylxanthenone-4-acetic acid includes dibromination of a dimethylbenzoic acid precursor and a regioselective coupling with hydroxyphenylacetic acid, followed by cyclodehydration . In another study, the synthesis of 2-amino-3-hydroxy-4,5-dimethylhexanoic acid diastereomers starts with the reaction of Garner's aldehyde with 2-lithio-3-methyl-2-butene, followed by hydrogenation and intramolecular cyclization . These methods highlight the importance of regioselective reactions and protecting group strategies in the synthesis of complex molecules.

Molecular Structure Analysis

While the molecular structure of 5,5-dimethylhexanoic acid is not explicitly analyzed in the provided papers, the structure of related compounds such as 2-amino-3-hydroxy-4,5-dimethylhexanoic acid is synthesized and likely characterized using standard techniques such as NMR and mass spectrometry . The presence of multiple chiral centers in these related compounds indicates that the stereochemistry is an important aspect of their molecular structure.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds provide insight into the reactivity of similar molecular frameworks. For example, the synthesis of 5,6-dimethylxanthenone-4-acetic acid involves cyclodehydration, which is a reaction that could potentially be used to form cyclic structures from hexanoic acid derivatives . The synthesis of diastereomers of 2-amino-3-hydroxy-4,5-dimethylhexanoic acid involves hydrogenation with stereoselectivity, indicating that the introduction of chiral centers can be controlled under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5,5-dimethylhexanoic acid are not directly reported in the provided papers. However, the synthesis and characterization of structurally related compounds suggest that techniques such as melting point determination, solubility testing, and spectroscopic analysis would be relevant for determining the properties of 5,5-dimethylhexanoic acid. The synthesis of azido analogues of 5,6-dimethylxanthenone-4-acetic acid and their biological activity also suggest that modifications to the hexanoic acid structure can significantly impact the compound's properties and reactivity .

Scientific Research Applications

Enzymatic Catalysis and Inhibition

5,5-Dimethylhexanoic acid analogs have been studied for their interactions with carnitine acyltransferases, a class of enzymes involved in fatty acid metabolism. Specifically, 3-Hydroxy-5,5-dimethylhexanoic acid (HDH) and its derivatives demonstrate competitive inhibition of several carnitine acyltransferases, despite not being substrates for these enzymes. This suggests the importance of the quaternary ammonium charge on carnitine for catalysis and binding in these enzymes (Saeed, Mcmillin, Wolkowicz, & Brouillette, 1993).

Asymmetric Oxidation in Bacteria

Certain bacteria, like Rhodococcus sp., have been observed to catalyze the asymmetric oxidation of hydrocarbons, resulting in the production of dimethylhexanoic acids. This biodegradation process of isoalkanes, including the synthesis of dimethylhexanoic acids from hydrocarbons like 2,5-dimethylhexane, indicates potential applications in environmental biotechnology (Matsui & Furuhashi, 1995).

Synthetic Chemistry Applications

Dimethylhexanoic acid derivatives have been synthesized and studied for various chemical reactions, including the synthesis of specific esters and cyclopropanecarboxylates. These compounds are of interest in the field of synthetic organic chemistry, potentially contributing to the development of new synthetic routes and materials (Matsui et al., 1986).

Combustion Chemistry

Research into the combustion characteristics of compounds like 2,5-dimethylhexane, which can yield dimethylhexanoic acids as products, contributes to a better understanding of the combustion behavior of hydrocarbon fuels. This is crucial for developing more efficient and cleaner combustion processes, especially for alternative fuels (Sarathy et al., 2014).

Medical Research Applications

While the focus here is on non-medical applications, it's worth noting that derivatives of dimethylhexanoic acid have been studied in contexts such as photoaffinity labeling for identifying molecular targets of certain drugs, highlighting their potential utility in pharmaceutical research (Palmer et al., 2007).

properties

IUPAC Name

5,5-dimethylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-8(2,3)6-4-5-7(9)10/h4-6H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBHRLSQLJDHSCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50179255
Record name 5,5-Dimethylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50179255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5-Dimethylhexanoic acid

CAS RN

24499-80-7
Record name 5,5-Dimethylhexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24499-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 5,5-Dimethylhexanoic acid
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Record name 5,5-Dimethylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50179255
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Record name 5,5-dimethylhexanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
57
Citations
A Saeed, JB McMillin, PE Wolkowicz… - Journal of medicinal …, 1994 - ACS Publications
4.0 mM) for carnitine acetyltransferase (CAT), although the Af-acetyl derivative 4 is about 165 times more potent CK= 0.024 mM) than 3. Compound 3 is also a potent competitive …
Number of citations: 12 pubs.acs.org
WJ Brouillette, AS Abuelyaman… - Organic preparations …, 1993 - Taylor & Francis
Carnitine (6) is important in mammalian systems as an acceptor (and donor) of acyl groups, which may vary in chain length from acetate to long chain fatty acids. Several carnitine …
Number of citations: 2 www.tandfonline.com
A Saeed, JB McMillin, PE Wolkowicz… - Archives of biochemistry …, 1993 - Elsevier
3-Hydroxy-5,5-dimethylhexanoic acid (HDH) is an analogue of carnitine which differs only in the substitution of a quaternary carbon atom for the quaternary ammonium nitrogen. Thus …
Number of citations: 21 www.sciencedirect.com
DL Ziering, RA Pascal Jr - Journal of the American Chemical …, 1990 - ACS Publications
The branched-chain hydrocarbon acids 5, 5-dimethylhexanoic acid and 3-(2, 2-dimethylcyclopropyl) propanoic acid were examined as substrates and inhibitors of the-butyrobetaine …
Number of citations: 30 pubs.acs.org
MW Johnson - 1979 - search.proquest.com
have been used, the quality is heavily dependent upon the quality of the material Page 1 INFORMATION TO USERS This was produced from a copy of a document sent to us for …
Number of citations: 0 search.proquest.com
RM Coates, MW Johnson - The Journal of Organic Chemistry, 1980 - ACS Publications
A stereoselective synthesis of moenocinol (1), the sesterterpene alcoholliberated by hydrolysis of the antibiotic moenomycin, is described. Alkylation of isobutyricacid dianion with 5-…
Number of citations: 55 pubs.acs.org
TS Chao, M Kjonaas, J DeJovine - Industrial & Engineering …, 1983 - ACS Publications
Esters providing greater oxidation resistance than neopentylpolyol esters of straight-chain acids were prepared and evaluated as base fluids for synthetic lubricants. Acids employed …
Number of citations: 18 pubs.acs.org
DL Ziering - 1994 - search.proquest.com
$\gamma $-Butyrobetaine hydroxylase is an $\alpha $-ketoglutarate-dependent, nonheme-iron-containing dioxygenase. It catalyzes the hydroxylation of carbon-3 in $\gamma $-…
Number of citations: 2 search.proquest.com
N TRYDING - Acta Physiologica Scandinavica, 1957 - Wiley Online Library
The substrate specificity of pancreatic lipase has been studied with a series of labelled methyl‐branched fatty acids. The incorporation of a fatty acid into glyceride ester bonds by …
Number of citations: 13 onlinelibrary.wiley.com
G Krix, AS Bommarius, K Drauz, M Kottenhahn… - Journal of …, 1997 - Elsevier
The substrate range of leucine dehydrogenase and phenylalanine dehydrogenase isolated from different organisms was investigated using a range of hydrophobic α-keto acids. …
Number of citations: 136 www.sciencedirect.com

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